Cas no 2228330-41-2 ((quinolin-7-yl)methyl sulfamate)
(quinolin-7-yl)methyl sulfamate Chemical and Physical Properties
Names and Identifiers
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- (quinolin-7-yl)methyl sulfamate
- EN300-2004466
- 2228330-41-2
-
- Inchi: 1S/C10H10N2O3S/c11-16(13,14)15-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7H2,(H2,11,13,14)
- InChI Key: NNSIUAQMTQDWBU-UHFFFAOYSA-N
- SMILES: S(N)(=O)(=O)OCC1C=CC2=CC=CN=C2C=1
Computed Properties
- Exact Mass: 238.04121336g/mol
- Monoisotopic Mass: 238.04121336g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 90.7Ų
(quinolin-7-yl)methyl sulfamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2004466-1g |
(quinolin-7-yl)methyl sulfamate |
2228330-41-2 | 1g |
$1172.0 | 2023-09-16 | ||
| Enamine | EN300-2004466-5g |
(quinolin-7-yl)methyl sulfamate |
2228330-41-2 | 5g |
$3396.0 | 2023-09-16 | ||
| Enamine | EN300-2004466-10g |
(quinolin-7-yl)methyl sulfamate |
2228330-41-2 | 10g |
$5037.0 | 2023-09-16 | ||
| Enamine | EN300-2004466-0.05g |
(quinolin-7-yl)methyl sulfamate |
2228330-41-2 | 0.05g |
$983.0 | 2023-09-16 | ||
| Enamine | EN300-2004466-0.1g |
(quinolin-7-yl)methyl sulfamate |
2228330-41-2 | 0.1g |
$1031.0 | 2023-09-16 | ||
| Enamine | EN300-2004466-0.25g |
(quinolin-7-yl)methyl sulfamate |
2228330-41-2 | 0.25g |
$1078.0 | 2023-09-16 | ||
| Enamine | EN300-2004466-0.5g |
(quinolin-7-yl)methyl sulfamate |
2228330-41-2 | 0.5g |
$1124.0 | 2023-09-16 | ||
| Enamine | EN300-2004466-1.0g |
(quinolin-7-yl)methyl sulfamate |
2228330-41-2 | 1g |
$1172.0 | 2023-05-26 | ||
| Enamine | EN300-2004466-2.5g |
(quinolin-7-yl)methyl sulfamate |
2228330-41-2 | 2.5g |
$2295.0 | 2023-09-16 | ||
| Enamine | EN300-2004466-5.0g |
(quinolin-7-yl)methyl sulfamate |
2228330-41-2 | 5g |
$3396.0 | 2023-05-26 |
(quinolin-7-yl)methyl sulfamate Related Literature
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on (quinolin-7-yl)methyl sulfamate
Introduction to (quinolin-7-yl)methyl sulfamate (CAS No. 2228330-41-2)
(quinolin-7-yl)methyl sulfamate, identified by the Chemical Abstracts Service Number (CAS No.) 2228330-41-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the sulfamate class, which is known for its diverse applications in medicinal chemistry. The presence of a quinoline moiety in its structure imparts unique chemical and biological properties, making it a valuable candidate for further exploration in drug discovery.
The molecular structure of (quinolin-7-yl)methyl sulfamate consists of a quinoline ring system substituted at the 7-position with a methyl sulfamate group. This arrangement contributes to its potential as a bioactive molecule, capable of interacting with various biological targets. The quinoline scaffold is particularly noteworthy, as it is a well-documented pharmacophore in medicinal chemistry, having been extensively studied for its antimicrobial, antimalarial, and anticancer properties.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from quinoline derivatives. The sulfamate functional group adds an additional layer of complexity and reactivity to the molecule, which can be exploited to enhance its pharmacological profile. Studies have shown that sulfamates can act as inhibitors of enzymes and receptors, making them promising candidates for the treatment of various diseases.
One of the most compelling aspects of (quinolin-7-yl)methyl sulfamate is its potential application in the development of targeted therapies. The quinoline moiety is known to exhibit binding affinity for several biological targets, including protein kinases and transcription factors. These interactions are critical for modulating cellular processes and have implications in the treatment of cancers and inflammatory diseases. Furthermore, the sulfamate group can serve as a site for further chemical modification, allowing researchers to fine-tune the compound's properties for specific therapeutic applications.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of (quinolin-7-yl)methyl sulfamate with biological targets with high accuracy. These studies have provided valuable insights into how the compound can be optimized for improved efficacy and reduced toxicity. For instance, computational simulations have identified key residues on target proteins that interact with the quinoline and sulfamate moieties, guiding the design of more potent derivatives.
The synthesis of (quinolin-7-yl)methyl sulfamate presents an intriguing challenge due to the complexity of its structure. However, modern synthetic methodologies have made significant strides in facilitating the preparation of such compounds. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been employed to construct the quinoline scaffold efficiently. Additionally, protecting group strategies have been utilized to ensure regioselective functionalization at the desired positions.
In vitro studies have begun to unravel the pharmacological potential of (quinolin-7-yl)methyl sulfamate. Initial experiments have demonstrated its ability to inhibit specific enzymes involved in cancer cell proliferation. The quinoline moiety appears to disrupt critical signaling pathways by binding to target proteins, while the sulfamate group enhances solubility and bioavailability. These findings are particularly exciting given the high unmet medical needs associated with certain types of cancer.
Evaluation of the compound's pharmacokinetic properties is also an essential step in its development as a therapeutic agent. Preliminary studies indicate that (quinolin-7-yl)methyl sulfamate exhibits favorable oral bioavailability and moderate metabolic stability. These characteristics are crucial for ensuring that the compound reaches therapeutic levels in vivo and remains active long enough to exert its desired effects.
The safety profile of any potential drug candidate must be thoroughly assessed before moving into clinical trials. Preliminary toxicology studies on (quinolin-7-yl)methyl sulfamate have shown no significant adverse effects at tested doses. However, further comprehensive safety evaluations are necessary to confirm its long-term viability as a therapeutic agent.
The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) has revolutionized drug discovery processes. These tools have been instrumental in identifying novel scaffolds like (quinolin-7-yl)methyl sulfamate and predicting their biological activity. By leveraging large datasets and advanced algorithms, researchers can accelerate the development pipeline significantly.
The future prospects for (quinolin-7-yl)methyl sulfamate are promising, with ongoing research aimed at expanding its therapeutic applications. Investigations are underway to explore its potential in treating neurodegenerative diseases, where quinoline derivatives have shown promise due to their ability to cross the blood-brain barrier effectively.
In conclusion, (quinolin-7-yl)methyl sulfamate (CAS No. 2228330-41-2) represents a compelling candidate for further development in pharmaceutical research. Its unique structure combines a well-studied pharmacophore with a functional group that enhances bioactivity and solubility. With continued investigation into its mechanisms of action and optimization strategies, this compound holds significant promise for addressing unmet medical needs across various therapeutic areas.
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